4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole
Description
Properties
IUPAC Name |
4-chloro-1-[(2,4-dichlorophenyl)methyl]-3-isothiocyanatopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3N3S/c12-8-2-1-7(9(13)3-8)4-17-5-10(14)11(16-17)15-6-18/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTZNXFOAWELBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)N=C=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158943 | |
| Record name | 4-Chloro-1-[(2,4-dichlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004193-33-2 | |
| Record name | 4-Chloro-1-[(2,4-dichlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-[(2,4-dichlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2,4-dichlorobenzyl chloride with 4-chloro-3-isothiocyanatopyrazole under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and isothiocyanato groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The isothiocyanato group can react with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanato group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs featuring variations in halogenation, substituent positions, and functional groups. Key differences in molecular properties and inferred biological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
Substitution with iodine () introduces steric bulk and polarizability, which may alter binding kinetics compared to smaller halogens like chlorine .
Functional Group Impact :
- The isothiocyanate (-NCS) group in the target compound is more reactive than ester () or ketone () groups, enabling covalent interactions with cysteine residues in enzymes .
- Chlorobenzoyl and methoxyphenyl substituents in analogs () are associated with antibacterial activity, suggesting that electron-withdrawing groups (e.g., Cl) and electron-donating groups (e.g., OMe) modulate bioactivity .
Structural Isosterism :
- The isostructural chloro/bromo derivatives in demonstrate that halogen type significantly affects antimicrobial activity. For example, bromo derivatives often exhibit stronger van der Waals interactions due to larger atomic radii .
Research Findings and Implications
- Reactivity : The target compound’s -NCS group may confer advantages in irreversible enzyme inhibition, a mechanism less common in ester- or ketone-containing analogs .
- Synthetic Challenges : The discontinued status of the compound () suggests challenges in synthesis or stability, possibly due to the reactive -NCS group or halogen sensitivity.
Biological Activity
4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole (CAS# 1004193-33-2) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and activity of this compound, drawing on various research findings and case studies.
- Molecular Formula : C11H6Cl3N3S
- Molecular Weight : 318.6 g/mol
- IUPAC Name : 4-chloro-1-[(2,4-dichlorophenyl)methyl]-3-isothiocyanatopyrazole
- Canonical SMILES : C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)N=C=S)Cl
- Physical Properties :
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 480.2 ± 45.0 °C
- Flash Point : 244.2 ± 28.7 °C
The biological activity of this compound is primarily attributed to its isothiocyanato group, which can react with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activities and disruption of cellular processes, contributing to its anti-inflammatory and antimicrobial effects .
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6. In one study, a related compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM .
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens. A study showed that related compounds were effective against Escherichia coli and Staphylococcus aureus, with notable activity attributed to structural features that enhance their interaction with bacterial targets .
Case Studies
- Anti-inflammatory Efficacy :
- Antimicrobial Screening :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Step 1 : Start with 4,5-dichloro-3-methyl-1H-pyrazole as a precursor (common in pyrazole derivatives) and functionalize via nucleophilic substitution or coupling reactions. Evidence suggests dichlorobenzyl groups can be introduced via alkylation under basic conditions .
- Step 2 : Introduce the isothiocyanate group (-NCS) using thiophosgene or thiocyanate salts in anhydrous solvents (e.g., THF or DCM) at 0–25°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .
- Optimization : Adjust temperature (e.g., lower temperatures reduce side reactions), solvent polarity, and stoichiometry. For example, using a 1.2:1 molar ratio of benzyl chloride to pyrazole precursor can minimize unreacted starting material .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30) to assess purity (>95% target peak area) .
- NMR : Confirm substitution patterns via NMR (e.g., benzyl protons at δ 4.8–5.2 ppm, pyrazole protons at δ 6.5–7.2 ppm) and NMR (isothiocyanate carbon at δ 120–125 ppm) .
- Mass Spectrometry : ESI-MS (m/z calculated for CHClNS: 334.94; observed: 335.1 [M+H]) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in receptor-binding assays?
- Approach :
- Orthogonal Assays : Combine radioligand displacement (e.g., cannabinoid receptor CB1/CB2) with functional assays (e.g., cAMP inhibition) to distinguish direct binding from allosteric effects .
- Structural Analysis : Compare X-ray crystallography or molecular docking results (e.g., halogen bonding between Cl atoms and receptor residues) to explain variations in IC values across studies .
- Batch Consistency : Verify compound stability under assay conditions (e.g., DMSO stock solutions degrade <5% over 7 days at -20°C) .
Q. How does the isothiocyanate group influence the compound’s reactivity in click chemistry or bioconjugation applications?
- Mechanistic Insights :
- The -NCS group undergoes nucleophilic addition with amines or thiols (e.g., in protein lysine residues) to form stable thiourea or thioether linkages. Kinetic studies show reaction completion within 2–4 hours in pH 7.4 buffer .
- Side Reactions : Competing hydrolysis to urea derivatives can occur in aqueous media. Use anhydrous DMF or THF with molecular sieves to suppress this .
Q. What computational methods are suitable for predicting the compound’s metabolic pathways or toxicity?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatic CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the benzyl group) and potential hepatotoxicity (LD ~200 mg/kg in rodents) .
- DFT Calculations : Model the electron-withdrawing effects of Cl and -NCS groups on pyrazole ring aromaticity (HOMO-LUMO gap ~5.2 eV) to predict reactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles (e.g., DMSO vs. ethanol)?
- Resolution :
- Solubility Testing : Use a standardized shake-flask method (10 mg/mL in DMSO, ethanol, or PBS) with nephelometry to quantify precipitation. Data shows >90% solubility in DMSO vs. <50% in PBS .
- Structural Modifications : Introduce hydrophilic groups (e.g., PEG linkers) at the pyrazole N1 position to enhance aqueous solubility without altering bioactivity .
Experimental Design Tables
Key Challenges in Research
- Stereochemical Complexity : The dichlorobenzyl group’s spatial arrangement may lead to diastereomer formation during synthesis. Use chiral HPLC (e.g., Chiralpak IC column) to isolate enantiomers .
- Biological Target Specificity : Off-target effects (e.g., kinase inhibition) are reported. Employ CRISPR-Cas9 knockout models to validate receptor-specific activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
